molecular formula C8H6ClN3O B13107204 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B13107204
M. Wt: 195.60 g/mol
InChI Key: VIBQYSAJDBMEAL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then treated with chloroacetic acid and phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxadiazole, while oxidation might produce an oxadiazole with additional oxygen-containing functional groups.

Scientific Research Applications

2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridinyl group and the presence of the chloromethyl group make it distinct from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-(chloromethyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5H2

InChI Key

VIBQYSAJDBMEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CCl

Origin of Product

United States

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